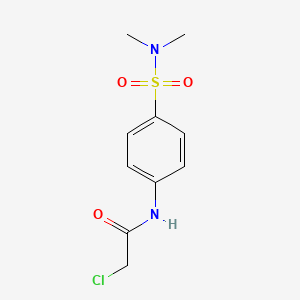

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

説明

Acetanilide, 2-chloro-4’-(dimethylsulfamoyl)- is a chemical compound with the molecular formula C10H13ClN2O3S. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a chloro group and a dimethylsulfamoyl group attached to the acetanilide structure, which imparts distinct chemical reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2-chloro-4’-(dimethylsulfamoyl)- typically involves the reaction of acetanilide with chlorinating agents and sulfonating agents.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.

化学反応の分析

Types of Reactions

Acetanilide, 2-chloro-4’-(dimethylsulfamoyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of substituted acetanilide derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

科学的研究の応用

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2-chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide against various pathogens. The presence of the chloro atom in the compound appears to enhance its antimicrobial efficacy. For instance, research indicates that derivatives of acetamides, including this compound, exhibit significant activity against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. The chloro atom stabilizes the molecule in the target enzyme, promoting cell lysis and enhancing its bactericidal effects .

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a critical measure used to determine the effectiveness of antibacterial agents. Studies have shown that this compound demonstrates favorable MIC values against Klebsiella pneumoniae, suggesting its potential as a therapeutic agent for treating infections caused by this bacterium .

Synthesis and Characterization

The synthesis of this compound involves specific chemical reactions that yield high-purity compounds suitable for biological testing. For example, it can be synthesized from the reaction of 2-chloroacetyl chloride and 4-dimethylsulfamoylaniline under controlled conditions. The yield and purity of synthesized compounds are critical for ensuring reliable results in biological assays .

Pharmacological Insights

The pharmacological profile of this compound has been investigated concerning its cytotoxicity and pharmacokinetics. Early findings suggest that the compound exhibits a favorable pharmacokinetic profile, indicating good absorption and distribution characteristics that are essential for oral administration .

Cytotoxicity Studies

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments show that this compound has low cytotoxic effects on human cell lines, making it a promising candidate for further development as an antibacterial agent .

Case Studies and Comparative Analysis

Several case studies have been documented that assess the effectiveness of this compound compared to established antibiotics like Ciprofloxacin. In comparative studies, this compound has shown comparable or superior antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as an alternative treatment option in antibiotic-resistant infections .

Table: Comparative Antibacterial Activity

| Compound | Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Klebsiella pneumoniae | Low | Enhanced activity due to chloro substitution |

| Ciprofloxacin | Klebsiella pneumoniae | Moderate | Standard antibiotic |

| This compound | Staphylococcus aureus | Low | Comparable to Ciprofloxacin |

| This compound | Pseudomonas aeruginosa | Low | Effective against resistant strains |

作用機序

The mechanism of action of Acetanilide, 2-chloro-4’-(dimethylsulfamoyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

Acetanilide: A parent compound with similar structural features but lacking the chloro and dimethylsulfamoyl groups.

2-Chloroacetanilide: Similar to Acetanilide, 2-chloro-4’-(dimethylsulfamoyl)- but without the dimethylsulfamoyl group.

4’-Dimethylsulfamoylacetanilide: Similar but without the chloro group.

Uniqueness

Acetanilide, 2-chloro-4’-(dimethylsulfamoyl)- is unique due to the presence of both the chloro and dimethylsulfamoyl groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

生物活性

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its efficacy, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound this compound features a chloro group and a dimethylsulfamoyl moiety attached to a phenyl ring. This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study screened various N-substituted phenyl-2-chloroacetamides for their effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The findings suggest that compounds with halogenated substitutions on the phenyl ring demonstrate enhanced antimicrobial activity due to increased lipophilicity, facilitating membrane penetration .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 128 | Moderate |

| E. coli | 512 | Low |

| Candida albicans | 256 | Moderate |

The antimicrobial action of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), leading to cell lysis and death . The presence of the chloro atom enhances its potency compared to similar compounds lacking this substituent.

Case Study: Synergistic Effects

A study explored the synergistic effects of combining this compound with standard antibiotics against resistant strains of Klebsiella pneumoniae. The results indicated that this compound, when used in conjunction with ciprofloxacin and cefepime, exhibited additive effects, enhancing overall antibacterial efficacy without significant cytotoxicity .

Toxicological Profile

Preliminary toxicity assessments have shown that this compound has low cytotoxic potential. In vitro studies on oral mucosa cells revealed normal cellular morphology at therapeutic concentrations, suggesting a favorable safety profile for further clinical exploration .

特性

IUPAC Name |

2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3S/c1-13(2)17(15,16)9-5-3-8(4-6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMWGZIUAHMKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177849 | |

| Record name | Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23280-39-9 | |

| Record name | 2-Chloro-4'-(dimethylsulfamoyl)acetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23280-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4'-(dimethylsulfamoyl)acetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA9ZCG78JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。